

Application Note: 2-Ethoxyisonicotinic Acid

Experimental Protocols

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Compound of Interest

Compound Name: 2-Ethoxyisonicotinic acid

CAS No.: 91940-86-2

Cat. No.: B1583023

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Executive Summary

2-Ethoxyisonicotinic acid (CAS: 91940-86-2) is a critical pyridine scaffold in medicinal chemistry, widely employed as a building block for kinase inhibitors, GPCR modulators (e.g., LPAR1 antagonists), and anti-inflammatory agents.^{[1][2]} Its structural significance lies in the 2-ethoxy substituent, which modulates the lipophilicity (LogP) and electronic properties of the pyridine ring compared to the unsubstituted isonicotinic acid, often improving the metabolic stability and bioavailability of the final drug candidate.

This guide provides a rigorous, field-proven protocol for the synthesis, purification, and application of **2-ethoxyisonicotinic acid**. Unlike generic procedures, this protocol emphasizes causality and self-validation—ensuring that every step includes a checkpoint to verify success before proceeding.

Chemical Identity & Properties

Property	Data
Chemical Name	2-Ethoxyisonicotinic acid
Synonyms	2-Ethoxy-4-pyridinecarboxylic acid; 4-Carboxy-2-ethoxypyridine
CAS Number	91940-86-2
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Appearance	White to light yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water (neutral pH)
pKa (Calculated)	~3.5 (COOH), ~4.5 (Pyridine N - lowered by OEt effect)

Synthesis Protocol: Nucleophilic Aromatic Substitution (S_NAr)

Reaction Logic

The synthesis exploits the electron-deficient nature of the pyridine ring. The carboxylic acid group at position 4 and the nitrogen atom activate the 2-position towards nucleophilic attack. 2-Chloroisonicotinic acid is reacted with sodium ethoxide (NaOEt). The ethoxide acts as both the nucleophile (displacing chloride) and the base (deprotonating the carboxylic acid).

Critical Mechanistic Insight: The reaction requires excess base (at least 2.5 equivalents). The first equivalent deprotonates the carboxylic acid to form the carboxylate salt (which is less electrophilic but soluble). The subsequent equivalents drive the S_NAr displacement of the chloride.

Materials[3][4][5]

- Precursor: 2-Chloroisonicotinic acid (CAS: 6313-54-8)

- Reagent: Sodium ethoxide (21% wt in ethanol or freshly prepared from Na metal)
- Solvent: Absolute Ethanol (Anhydrous)
- Workup: 1N HCl, Distilled Water, Ethyl Acetate (optional for extraction if precipitation fails)

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

- In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroisonicotinic acid (1.0 eq, e.g., 5.0 g) in absolute ethanol (10 volumes, 50 mL).
- Self-Validation Check: The starting material may not fully dissolve at room temperature. This is normal.
- Slowly add sodium ethoxide solution (3.0 eq).
 - Observation: The reaction is exothermic. A color change (often to yellow/orange) indicates the formation of the sodium carboxylate salt.

Step 2: Reaction (SNAr)

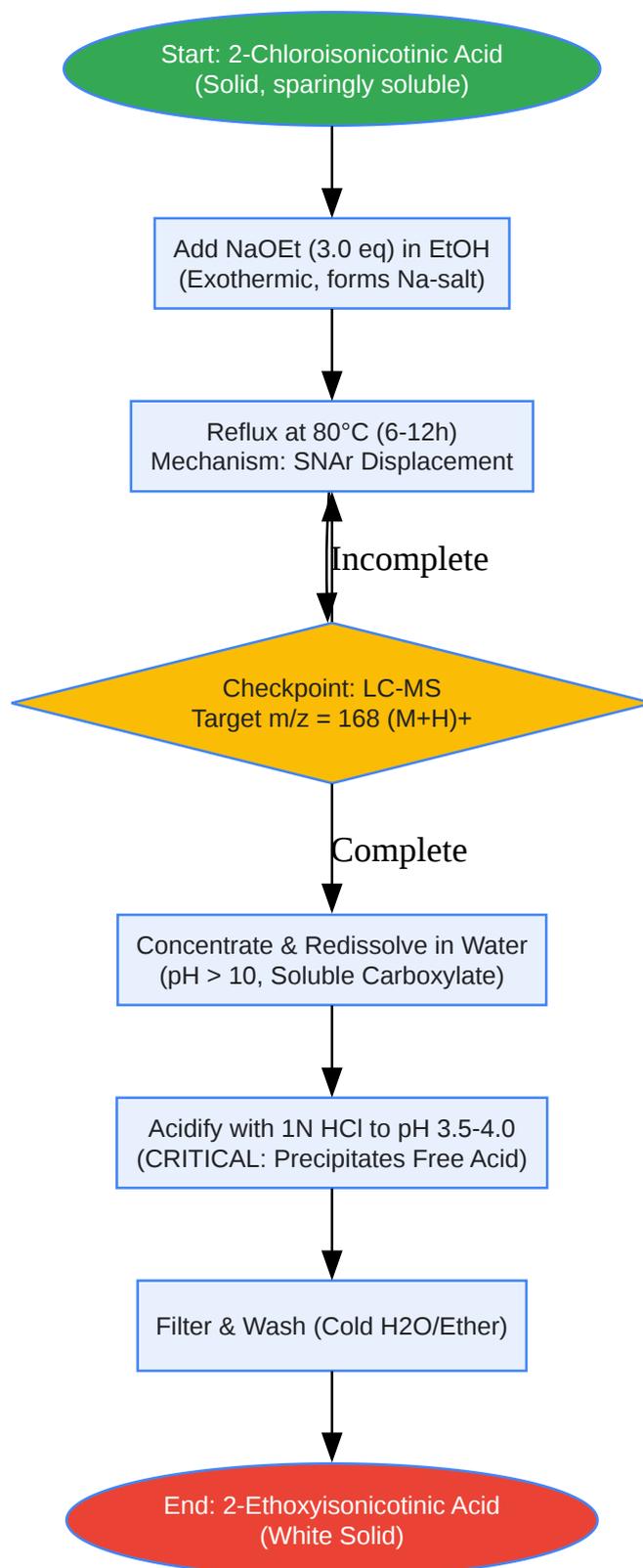
- Heat the mixture to reflux (80°C) under an inert atmosphere (N₂ or Ar) for 6–12 hours.
- Monitoring: Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid).
 - Success Criterion: Disappearance of the starting material peak (m/z 158/160) and appearance of the product peak (m/z 168 [M+H]⁺).

Step 3: Workup & Isolation (The pH Switch)

- Cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.
- Dissolve the residue in minimal distilled water (approx. 5 volumes). The solution should be basic (pH > 10) and clear (sodium salt form).

- Acidification (Critical Step):
 - Place the beaker in an ice bath.
 - Slowly add 1N HCl dropwise with vigorous stirring.
 - Target pH: 3.5 – 4.0.
 - Causality: The isoelectric point of the pyridine acid causes it to precipitate as a zwitterion or free acid at this pH. Going too acidic ($\text{pH} < 1$) forms the soluble pyridinium hydrochloride salt; staying too basic ($\text{pH} > 6$) keeps it as the carboxylate salt.
- Filtration: Collect the white/off-white precipitate by vacuum filtration.
- Washing: Wash the filter cake with a small amount of cold water (to remove NaCl) followed by cold diethyl ether (to remove organic impurities).
- Drying: Dry in a vacuum oven at 45°C overnight.

Synthesis Workflow Diagram



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Figure 1: Synthesis workflow for **2-Ethoxyisonicotinic acid** via SNAr mechanism.

Characterization & Quality Control

To ensure the integrity of the building block before use in downstream coupling, verify the following data.

¹H NMR Specification (DMSO-d₆, 400 MHz)

The ethoxy group introduces distinct aliphatic signals, and the pyridine pattern shifts upfield due to the electron-donating effect of the oxygen.

Position	Multiplicity	Shift (δ ppm)	Assignment
COOH	Broad Singlet	13.0 - 13.5	Carboxylic Acid Proton
Py-H6	Doublet (d)	8.25 - 8.35	Proton adjacent to Nitrogen (Deshielded)
Py-H5	Doublet of doublets	7.30 - 7.40	Proton meta to Nitrogen
Py-H3	Singlet (s)	7.15 - 7.25	Proton adjacent to Ethoxy (Shielded)
OCH ₂	Quartet (q)	4.30 - 4.40	Methylene of Ethoxy group
CH ₃	Triplet (t)	1.30 - 1.40	Methyl of Ethoxy group

LC-MS Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
- Detection: ESI Positive Mode.
- Expected Mass: 167.16 Da (Neutral); 168.2 Da (M+H)⁺.

Application Protocol: Amide Coupling

2-Ethoxyisonicotinic acid is frequently coupled to amines to generate amide libraries. Due to the electron-rich nature of the ring (compared to 2-chloro analogs), the carboxylic acid is less acidic, but standard coupling reagents work well.

Recommended Coupling Conditions

Reagents: HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Rationale: HATU provides faster activation than EDC/NHS for electron-rich heteroaromatic acids, minimizing side reactions.

General Protocol

- Dissolve **2-ethoxyisonicotinic acid** (1.0 eq) in dry DMF (0.1 M concentration).
- Add DIPEA (3.0 eq) and stir for 5 minutes.
- Add HATU (1.2 eq). Stir for 10 minutes to form the activated ester (color change to yellow/brown often observed).
- Add the Amine partner (1.1 eq).
- Stir at Room Temperature for 2–16 hours.
- Workup: Dilute with Ethyl Acetate, wash with sat. NaHCO_3 (removes unreacted acid), water, and brine. Dry over Na_2SO_4 .



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Figure 2: Standard amide coupling workflow using HATU activation.

Safety & Handling

- Hazards: **2-Ethoxyisonicotinic acid** is an irritant (Skin/Eye/Respiratory). Sodium ethoxide is corrosive and moisture-sensitive.

- **Storage:** Store the acid in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.
- **Waste:** Dispose of aqueous filtrates (from the synthesis workup) as basic/acidic aqueous waste. Organic solvents as non-halogenated waste.

References

- Preparation of Substituted Benzamides (LPA1 Antagonists)
 - Source: US P
 - Context: Describes the use of **2-ethoxyisonicotinic acid** (CAS 91940-86-2) in HBTU-mediated coupling to form bioactive benzamide derivatives.[3]
 - URL:
- Synthesis of 2-Chloronicotinic Acid Derivatives
 - Source: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives.
 - Context: Provides the foundational SNAr methodology for converting 2-chloropyridine acids to alkoxy/amino deriv
 - URL:
- Chemical Identity Verification
 - Source: CAS Common Chemistry.[4]
 - Context: Verification of CAS 91940-86-2 and chemical structure.
 - URL:[4]

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